Sofnobrutinib

Description

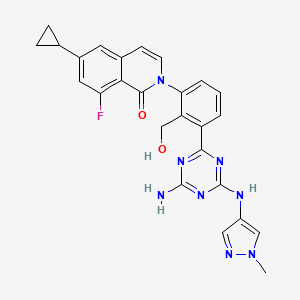

Structure

2D Structure

3D Structure

Properties

CAS No. |

1646608-10-7 |

|---|---|

Molecular Formula |

C26H23FN8O2 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

2-[3-[4-amino-6-[(1-methylpyrazol-4-yl)amino]-1,3,5-triazin-2-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one |

InChI |

InChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33) |

InChI Key |

RQYDQAPLARKISN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Sofnobrutinib (AS-0871): A Technical Guide

An In-depth Examination of a Novel, Non-Covalent BTK Inhibitor for Inflammatory and Autoimmune Disorders

Sofnobrutinib (formerly AS-0871) is an orally active and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this small molecule therapeutic has shown promise in the treatment of inflammatory and autoimmune diseases by targeting a key enzyme in B-cell and myeloid cell signaling pathways.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound stemmed from a scaffold-hopping approach to identify highly selective BTK inhibitors.[3] BTK is a crucial signaling enzyme in both B-cell antigen receptor (BCR) and Fc receptor (FcγR) pathways, making it an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis.[1][3] Unlike covalent BTK inhibitors, this compound was designed as a non-covalent inhibitor, binding preferentially to the unactivated form of the BTK protein.[1] This design choice aimed to confer high selectivity and potentially minimize off-target effects, enhancing the safety profile of the drug.[1]

Synthesis of this compound (AS-0871)

The synthesis of this compound, referred to as compound 4b in its discovery publication, involves a multi-step process. The key steps are outlined below, based on the information provided in the supplementary materials of Kawahata et al. (2018).

Scheme 1: Synthesis of this compound (4b)

References

Preclinical Pharmacology of Sofnobrutinib: A Technical Guide

Executive Summary

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Carna Biosciences, it is distinguished by its highly selective, non-covalent, and reversible binding mechanism, which targets the unactivated conformation of the BTK protein.[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and key pharmacodynamic and pharmacokinetic parameters. The data presented herein support its ongoing development for the treatment of inflammatory and autoimmune diseases.[5]

Mechanism of Action

BTK is a non-receptor tyrosine kinase belonging to the Tec family, which is a critical signaling node in various immune cells.[2] It plays a pivotal role in the signal transduction pathways downstream of multiple receptors essential for immune cell function:

-

B-Cell Antigen Receptor (BCR) Signaling: In B cells, BTK is indispensable for development, differentiation, and activation. Aberrant BCR signaling is implicated in the pathogenesis of autoimmune diseases through the production of autoantibodies.[2]

-

Fcε Receptor (FcεR) Signaling: In mast cells and basophils, BTK is a crucial enzyme for FcεR signaling, which, upon activation by IgE, triggers the release of histamine, leukotrienes, and other inflammatory mediators associated with allergic reactions.[1][2]

-

Fcγ Receptor (FcγR) Signaling: In myeloid cells such as macrophages, BTK mediates downstream signaling of Fcγ receptors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the pathology of conditions like rheumatoid arthritis.[2]

This compound exerts its therapeutic effect by potently and selectively inhibiting BTK. As a non-covalent inhibitor, it does not form a permanent bond with the Cysteine 481 residue in the BTK active site, a mechanism that may offer advantages in overcoming resistance associated with C481S mutations that affect covalent inhibitors.[4] By binding preferentially to the unactivated form of BTK, this compound effectively blocks the downstream signaling cascade, thereby inhibiting the activation of B cells, basophils, and mast cells.[2][4]

References

- 1. This compound|BTK Inhibitor|For Research [benchchem.com]

- 2. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. carnabio.com [carnabio.com]

- 5. ircms.irstreet.com [ircms.irstreet.com]

Sofnobrutinib's Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this compound is engineered for high selectivity and is currently under investigation for the treatment of inflammatory and immune disorders.[3] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

This compound distinguishes itself by preferentially binding to the unactivated form of the BTK protein.[2][4] This mechanism, coupled with its high selectivity, suggests a potential for minimal off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and autoimmune diseases.[2][4]

Core Target Potency

This compound demonstrates potent inhibition of its primary target, Bruton's tyrosine kinase. The inhibitory activity has been quantified against both the activated and unactivated forms of the enzyme, highlighting its preference for the latter.

| Target | Parameter | Value (nM) |

| Activated BTK | IC50 | 3.4 |

| Unactivated BTK | IC50 | 0.3 |

Kinase Selectivity Profile

A comprehensive kinase selectivity profiling study was conducted to assess the specificity of this compound. The compound was screened against a panel of 312 kinases at a concentration of 0.3 µM. The results underscore the remarkable selectivity of this compound, with only two other kinases being inhibited within the tested concentration range.[5] The identities of these two off-target kinases have not been publicly disclosed.

| Parameter | Value |

| Number of Kinases Screened | 312 |

| This compound Concentration | 0.3 µM |

| Number of Off-Target Kinases Inhibited | 2 |

This high degree of selectivity is a key differentiator for this compound, potentially translating to a more favorable safety profile with a lower incidence of adverse effects often associated with less selective kinase inhibitors.

Cellular Activity and Pharmacodynamics

The biological activity of this compound has been demonstrated in cellular assays, providing insights into its pharmacodynamic effects. A first-in-human Phase I study in healthy volunteers established the half-maximal inhibitory concentration (IC50) for basophil and B-cell activation.[6][7]

| Cellular Target | Parameter | Value (ng/mL) |

| Basophil Activation | IC50 | 54.06 - 57.01 |

| B-cell Activation | IC50 | 187.21 |

These data from ex vivo whole blood assays confirm that this compound effectively suppresses key immune cell functions at clinically achievable concentrations.[6][7]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting BTK, a critical signaling molecule in various immune cells. The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

The determination of this compound's selectivity profile involves a series of specialized assays. The following sections provide an overview of the likely methodologies employed.

Kinase Selectivity Profiling (Mobility Shift Assay)

Carna Biosciences, the developer of this compound, widely utilizes a Mobility Shift Assay (MSA) for its kinase profiling services.[8][9] This technique is a robust method for measuring enzyme activity and inhibitor potency.

Protocol Outline:

-

Kinase Reaction: The BTK enzyme, a fluorescently labeled substrate peptide, and ATP are combined in the wells of a microtiter plate. This compound at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period, during which the kinase phosphorylates the substrate.

-

Termination: The reaction is stopped.

-

Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where an electric field is applied. The phosphorylated and non-phosphorylated substrates, having different charges, migrate at different rates and are separated.

-

Detection: As the separated components pass a detector, a laser excites the fluorescent label, and the emitted light is measured.

-

Data Analysis: The ratio of phosphorylated to non-phosphorylated substrate is calculated to determine the kinase activity. The percentage of inhibition at different this compound concentrations is then used to determine the IC50 value.

BTK Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

To specifically assess the binding of this compound to the unactivated form of BTK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay is a suitable method. Carna Biosciences has published on the development of such assays.[3][4]

Protocol Outline:

-

Reagents: The assay utilizes BTK protein labeled with a donor fluorophore (e.g., Europium) and a tracer molecule that binds to the BTK active site labeled with an acceptor fluorophore (e.g., phycoerythrin).

-

Competition: In the absence of an inhibitor, the tracer binds to BTK, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

-

Inhibition: When this compound is introduced, it competes with the tracer for binding to BTK.

-

Signal Reduction: The binding of this compound displaces the tracer, increasing the distance between the donor and acceptor, leading to a decrease in the TR-FRET signal.

-

Quantification: The degree of signal reduction is proportional to the binding affinity of this compound, allowing for the determination of its binding potency (e.g., Ki or IC50).

Cellular Pharmacodynamic Assays (Flow Cytometry)

The inhibitory effect of this compound on basophil and B-cell activation was likely assessed using flow cytometry.[6]

Protocol Outline:

-

Blood Collection: Whole blood samples are collected from subjects.

-

Incubation: The blood samples are incubated with varying concentrations of this compound.

-

Stimulation:

-

For basophil activation, the cells are stimulated with an anti-IgE antibody.

-

For B-cell activation, the cells are stimulated with an anti-IgD antibody.

-

-

Staining: The cells are then stained with fluorescently labeled antibodies specific for activation markers:

-

CD63 for basophils.

-

CD69 for B-cells.

-

-

Flow Cytometry: The samples are analyzed on a flow cytometer to quantify the expression of the activation markers on the target cell populations.

-

Data Analysis: The level of marker expression is used to determine the percentage of activated cells. The inhibition of activation at different this compound concentrations is used to calculate the IC50 value.

Conclusion

This compound is a highly selective, non-covalent BTK inhibitor with potent activity against its target kinase. Its selectivity profile, as demonstrated by comprehensive kinase screening, suggests a low potential for off-target effects. The cellular activity data further corroborates its ability to modulate key immune pathways at clinically relevant concentrations. The combination of high potency and exceptional selectivity positions this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Further clinical investigations will be crucial to fully elucidate its therapeutic potential and safety profile in patient populations.

References

- 1. carnabio.com [carnabio.com]

- 2. This compound|BTK Inhibitor|For Research [benchchem.com]

- 3. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 5. carnabio.com [carnabio.com]

- 6. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay ALL Targets - Carna Biosciences, Inc. [carnabio.com]

- 8. carnabio.com [carnabio.com]

- 9. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]

An In-Depth Technical Guide to the In Vitro Characterization of Sofnobrutinib

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key enzyme in various signaling pathways of immune cells, BTK is a significant therapeutic target for allergic and autoimmune diseases.[3][4] this compound is designed to bind reversibly to BTK, offering a distinct profile compared to covalent BTK inhibitors and potentially reducing safety concerns associated with irreversible binding. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its evaluation.

Mechanism of Action and Selectivity

This compound is a non-covalent BTK inhibitor that preferentially binds to the unactivated (inactive) conformation of the BTK protein.[1][4] This selective binding to the inactive state can contribute to its high selectivity and may help overcome certain resistance mechanisms associated with inhibitors targeting the active state.[1]

BTK is a crucial kinase in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development and activation.[1][4] It also plays a vital role in Fc epsilon receptor (FcεR) signaling in mast cells and basophils, regulating the release of inflammatory mediators like histamine.[1][4] Furthermore, BTK is involved in Fc gamma receptor (FcγR) signaling in myeloid cells, which leads to the production of inflammatory cytokines such as IL-6 and TNF-α.[4] By inhibiting BTK, this compound effectively modulates these key immune cell activation pathways.[1]

In vitro kinase profiling has demonstrated that this compound is an extremely selective inhibitor.[4] In a panel of 312 kinases, it only inhibited two other kinases at a concentration of 0.3 µM, suggesting a low potential for off-target effects.[5]

BTK Signaling Pathway

The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell receptor (BCR) and Fc epsilon receptor (FcεRI) signaling pathways. Upon receptor activation, BTK is activated and subsequently phosphorylates downstream substrates like PLCγ2, leading to a cascade of events including calcium mobilization and activation of transcription factors, ultimately resulting in immune cell activation, proliferation, and cytokine release. This compound acts by inhibiting the kinase activity of BTK, thereby blocking these downstream signaling events.

Caption: Simplified BTK signaling in B-cells and mast cells/basophils.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below.

Table 1: Biochemical Inhibition of BTK

This table presents the half-maximal inhibitory concentration (IC50) of this compound against both the activated and unactivated forms of the BTK enzyme.

| Inhibitor | BTK Conformation | IC50 (nM) |

| This compound | Activated (A) | 3.4[1] |

| This compound | Unactivated (U) | 0.3[1] |

Table 2: Cellular Inhibition of Immune Cell Activation

This table shows the IC50 values for this compound in ex vivo whole blood assays, measuring the inhibition of basophil and B-cell activation.

| Assay | Parameter Measured | IC50 (ng/mL) | Study Part |

| Basophil Activation | CD63 Upregulation | 54.06[2][3][6][7] | Single Ascending Dose (SAD) |

| Basophil Activation | CD63 Upregulation | 57.01[2][3][6][7] | Multiple Ascending Dose (MAD) |

| B-Cell Activation | CD69 Upregulation | 187.21[2][3][6][7] | SAD & MAD Combined |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro characterization data. The following sections describe the protocols for key experiments.

Protocol 1: Kinase Inhibition Assay (General)

Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on the target enzyme. Assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo are commonly employed.[1]

Objective: To measure the IC50 of this compound against purified BTK protein.

Materials:

-

Purified recombinant BTK enzyme (activated and unactivated forms)

-

Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) peptide)

-

This compound (serially diluted)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well low volume)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the BTK enzyme, substrate, and this compound solution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo assay, this involves: a. Adding ADP-Glo™ Reagent to deplete the remaining ATP. b. Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

-

Measure the luminescent signal, which correlates with kinase activity.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Ex Vivo Basophil and B-Cell Activation Assays

These assays measure the functional consequence of BTK inhibition in a physiologically relevant context using whole blood from healthy subjects.[6]

Objective: To evaluate the pharmacodynamic effect of this compound by measuring the inhibition of basophil and B-cell activation.

Materials:

-

Freshly collected heparinized whole blood

-

Basophil activator: anti-IgE antibody

-

B-cell activator: anti-IgD antibody

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD63 for basophils, CD69 for B-cells)

-

RBC lysis buffer

-

Flow cytometer

Procedure:

-

Aliquot whole blood samples into tubes.

-

Add the appropriate activator (anti-IgE for basophil activation, anti-IgD for B-cell activation) to the blood samples.

-

Incubate at 37°C to stimulate the cells.

-

Stop the stimulation by placing the tubes on ice.

-

Add a cocktail of fluorochrome-conjugated antibodies to identify the cell population of interest and the activation marker (e.g., anti-CD63 for basophils, anti-CD69 for B-cells).

-

Incubate in the dark at 4°C.

-

Lyse red blood cells using a lysis buffer.

-

Wash and resuspend the remaining white blood cells in buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the specific cell population and quantifying the expression of the activation marker (e.g., percentage of CD63-positive basophils).

-

The level of inhibition is calculated relative to the baseline (pre-dose) activation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an ex vivo whole blood activation assay used to characterize this compound's pharmacodynamic effects.

Caption: Workflow for ex vivo basophil or B-cell activation assay.

Resistance Mechanisms

While this compound is designed to be effective against BTK C481S mutations that confer resistance to covalent inhibitors, the development of resistance to non-covalent BTK inhibitors is an area of ongoing research.[9] Potential mechanisms of acquired resistance can include on-target BTK mutations outside of the C481 residue or mutations in downstream signaling molecules like Phospholipase C gamma 2 (PLCγ2) that allow the pathway to bypass BTK inhibition.[9]

Conclusion

The in vitro characterization of this compound demonstrates it to be a highly selective, non-covalent inhibitor of BTK with potent activity against both the enzyme and cellular signaling pathways.[1][4] It preferentially binds to the unactivated conformation of BTK and effectively suppresses B-cell and basophil activation in ex vivo assays.[1][3][7] These findings, supported by detailed experimental protocols, establish a strong preclinical basis for the continued development of this compound as a therapeutic agent for allergic and autoimmune diseases.[3][7]

References

- 1. This compound|BTK Inhibitor|For Research [benchchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 5. carnabio.com [carnabio.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. esmo.org [esmo.org]

Sofnobrutinib in Autoimmune Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofnobrutinib (formerly AS-0871) is a highly selective, orally available, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune diseases. Preclinical and early clinical data indicate that this compound effectively modulates immune cell activity and shows promise in the treatment of autoimmune disorders. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects in preclinical autoimmune disease models, and available pharmacodynamic data from early-phase clinical trials. Detailed experimental methodologies and visualizations of key biological pathways and workflows are included to support further research and development efforts.

Mechanism of Action: Targeting the Core of B-Cell and Myeloid Cell Activation

This compound is a non-covalent inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[1] BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcγR and FcεR), playing a pivotal role in the activation, proliferation, and differentiation of B-cells and various myeloid cells, including macrophages, monocytes, and mast cells.[1][2] In autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, dysregulated BCR signaling is a key driver of autoantibody production.[2] Furthermore, BTK-mediated FcγR signaling in myeloid cells contributes to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2] By inhibiting BTK, this compound has the potential to dampen both the adaptive and innate immune responses that underpin the pathology of many autoimmune conditions.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interrupt key signaling cascades in immune cells. The following diagrams illustrate the central role of BTK in B-cell and basophil activation and how this compound intervenes.

Caption: B-Cell Receptor (BCR) Signaling and this compound Inhibition.

Caption: FcεRI Signaling in Basophils and this compound Inhibition.

Preclinical Efficacy in Autoimmune Disease Models

This compound has demonstrated significant efficacy in established animal models of autoimmune and inflammatory diseases.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. In this model, this compound demonstrated "excellent therapeutic effects" and "significant efficacy".[1][2] While specific quantitative data on the reduction of arthritis scores or paw swelling has not been publicly disclosed, a presentation from Carna Biosciences showed a notable reduction in a relevant efficacy parameter in this compound-treated mice (30 mg/kg) compared to vehicle controls.[3]

Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is used to evaluate in vivo efficacy against IgE-mediated inflammatory responses. This compound exhibited "strong inhibition of inflammatory reactions" in this model.[1][2] Similar to the CIA model, specific quantitative data on the inhibition of the anaphylactic response is not yet publicly available, however, graphical data from Carna Biosciences indicates a significant reduction in the inflammatory response with this compound treatment.[3]

Quantitative Pharmacodynamic Data from Phase I Clinical Trial

A first-in-human Phase I study of this compound in healthy subjects provided key quantitative data on its pharmacodynamic effects on B-cell and basophil activation. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[4]

Inhibition of B-Cell and Basophil Activation

This compound demonstrated a dose-dependent suppression of B-cell and basophil activation in ex vivo whole blood assays.[4] The half-maximal inhibitory concentrations (IC50) for these effects were determined.

Table 1: this compound IC50 for B-Cell and Basophil Activation [4]

| Cell Type | Activation Marker | IC50 (ng/mL) |

| Basophils | CD63 Upregulation (anti-IgE induced) | 54.06 - 57.01 |

| B-Cells | CD69 Upregulation (anti-IgD induced) | 187.21 |

Dose-Dependent Inhibition of Basophil Activation (MAD Study)

In the multiple ascending dose portion of the Phase I trial, this compound achieved substantial and sustained inhibition of basophil activation.[4]

Table 2: Inhibition of Basophil Activation with Multiple Dosing of this compound [4]

| This compound Dose (twice daily) | Inhibition of Basophil Activation |

| 50 mg | 50.8% - 79.4% |

| 150 mg | 67.6% - 93.6% |

| 300 mg | 90.1% - 98.0% |

Experimental Protocols

The following sections detail the methodologies for the key preclinical and ex vivo experiments cited in the evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes a standard method for inducing arthritis in mice to model rheumatoid arthritis.

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Protocol Details:

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site distant from the primary injection.

-

-

Treatment: Begin oral administration of this compound or vehicle daily, typically starting before the expected onset of disease (e.g., day 18-21) and continuing for a specified duration.

-

Assessment of Arthritis:

-

Monitor mice daily or every other day for the onset and severity of arthritis.

-

Clinical scoring is performed on each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw thickness is measured using a caliper.

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Blood samples may be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

-

Ex Vivo Basophil Activation Assay

This assay measures the activation of basophils in whole blood in response to a stimulus.

Caption: Workflow for the Ex Vivo Basophil Activation Assay.

Protocol Details:

-

Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and at various time points after this compound administration.

-

Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgE antibody for 15-30 minutes at 37°C. Include a negative control (unstimulated) and a positive control.

-

Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD63 (an activation marker) and a basophil identification marker (e.g., anti-CCR3). Incubate for 15-30 minutes at 4°C in the dark.

-

Lysis and Fixation: Lyse red blood cells using a lysis buffer and then fix the remaining cells with a suitable fixative (e.g., paraformaldehyde).

-

Flow Cytometry: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the basophil population (e.g., CCR3-positive cells) and quantify the percentage of basophils expressing CD63.

Ex Vivo B-Cell Activation Assay

This assay measures the activation of B-cells in whole blood following stimulation of the B-cell receptor.

Caption: Workflow for the Ex Vivo B-Cell Activation Assay.

Protocol Details:

-

Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and various time points after this compound administration.

-

Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgD antibody to cross-link the BCR. Incubate for a specified period (e.g., 18-24 hours) at 37°C. Include appropriate controls.

-

Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD69 (an early activation marker) and a B-cell identification marker (e.g., anti-CD19). Incubate for 15-30 minutes at 4°C in the dark.

-

Lysis and Fixation: Lyse red blood cells and fix the remaining cells.

-

Flow Cytometry: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the percentage of B-cells expressing CD69.

Conclusion and Future Directions

This compound is a promising, highly selective, non-covalent BTK inhibitor with a clear mechanism of action relevant to the pathophysiology of numerous autoimmune diseases. The available data demonstrates its ability to potently inhibit key immune cell functions in a dose-dependent manner. While qualitative reports of its efficacy in preclinical models of rheumatoid arthritis and IgE-mediated inflammation are encouraging, the public disclosure of quantitative data from these studies would further strengthen the understanding of its therapeutic potential. The favorable safety and pharmacodynamic profile observed in the Phase I study supports the continued clinical development of this compound for the treatment of autoimmune and inflammatory disorders.[4] Future research should focus on elucidating its efficacy and safety in patient populations with specific autoimmune diseases and further exploring the dose-response relationship in these conditions.

References

- 1. ircms.irstreet.com [ircms.irstreet.com]

- 2. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 3. carnabio.com [carnabio.com]

- 4. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Sofnobrutinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is an orally active, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immunity, playing a key role in the activation and maturation of B-lymphocytes, as well as the function of myeloid cells such as basophils and mast cells.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune and inflammatory diseases.[3] this compound's targeted, non-covalent mechanism of action offers the potential for a favorable safety and efficacy profile in the treatment of these conditions.[1][2] This technical guide provides an in-depth review of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism within the BTK signaling pathway.

Mechanism of Action

This compound is a small molecule designed to bind preferentially to the unactivated form of the BTK protein, thereby inhibiting its kinase activity.[2][4] This inhibition is achieved through a non-covalent binding mechanism, which distinguishes it from many first-generation BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] By blocking BTK, this compound effectively disrupts the B-cell antigen receptor (BCR) signaling cascade, a pathway essential for B-cell proliferation, differentiation, and survival.[2][6] In addition to its effects on B-cells, this compound also modulates signaling downstream of the high-affinity IgE receptor (FcεRI) in basophils and mast cells, and the Fcγ receptor in myeloid cells, leading to a reduction in the release of pro-inflammatory mediators.[2]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies. In vitro kinase assays have demonstrated its potent inhibition of BTK, while ex vivo analyses from a first-in-human Phase I study have confirmed its activity in healthy subjects.[1][4]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Unactivated BTK | 0.39 |

| Activated BTK | 4.2 |

IC50: Half-maximal inhibitory concentration

Table 2: Ex Vivo Pharmacodynamic Effects of this compound in a Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

| Pharmacodynamic Marker | Dose (mg) | Route | Dosing Regimen | Maximum Inhibition | IC50 (ng/mL) |

| Basophil Activation (CD63 Upregulation) | 50 | Oral | b.i.d. | 50.8% - 79.4% | 54.06 (SAD) |

| 150 | Oral | b.i.d. | 67.6% - 93.6% | 57.01 (MAD) | |

| 300 | Oral | b.i.d. | 90.1% - 98.0% | ||

| B-cell Activation (CD69 Upregulation) | 100 and above | Oral | Single Dose | Strong Inhibition | 187.21 |

b.i.d.: twice daily. Data from a Phase 1 study in healthy volunteers.[1]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.

// Node styles receptor [shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; kinase [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adaptor [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pathway [shape=plaintext, fontcolor="#202124"];

// Nodes BCR [label="B-Cell Receptor\n(BCR)", shape=receptor]; Antigen [label="Antigen", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LYN_SYK [label="LYN/SYK", shape=kinase]; BTK [label="BTK", shape=kinase]; this compound [label="this compound", shape=inhibitor]; PLCg2 [label="PLCγ2", shape=adaptor]; IP3 [label="IP3", shape=downstream]; DAG [label="DAG", shape=downstream]; Calcium [label="Ca²⁺ Mobilization", shape=downstream]; PKC [label="PKC Activation", shape=downstream]; NFkB [label="NF-κB Activation", shape=downstream]; Proliferation [label="B-Cell Proliferation,\nSurvival, Differentiation", shape=downstream];

// Edges Antigen -> BCR [label=" binds"]; BCR -> LYN_SYK [label=" activates"]; LYN_SYK -> BTK [label=" phosphorylates"]; BTK -> PLCg2 [label=" phosphorylates"]; this compound -> BTK [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee]; PLCg2 -> IP3; PLCg2 -> DAG; IP3 -> Calcium; DAG -> PKC; PKC -> NFkB; Calcium -> NFkB; NFkB -> Proliferation; }

Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.Experimental Protocols

Detailed methodologies for the key pharmacodynamic experiments are outlined below.

Ex Vivo Whole Blood Basophil Activation Assay (CD63 Upregulation)

This assay measures the inhibitory effect of this compound on the activation of basophils in whole blood samples.[1]

Methodology:

-

Blood Collection: Whole blood samples are collected from subjects at specified time points before and after this compound administration.[1]

-

Stimulation: Aliquots of whole blood are stimulated with an anti-IgE antibody to induce basophil activation. Unstimulated samples serve as a negative control.[7]

-

Staining: The stimulated and unstimulated blood samples are then stained with fluorescently labeled antibodies against CD63 (a marker of degranulation) and basophil-specific markers (e.g., CD123, HLA-DR-).[7]

-

Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.[7]

-

Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of CD63-positive basophils.[7]

-

Data Analysis: The percentage of basophil activation is calculated, and the inhibitory effect of this compound is determined by comparing post-dose to pre-dose values.[1]

// Node styles step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_output [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Whole Blood\nSample", shape=input_output]; stimulate [label="Stimulate with\nanti-IgE", shape=step]; stain [label="Stain with anti-CD63\n& basophil markers", shape=step]; lyse [label="Lyse RBCs\n& Fix", shape=step]; flow [label="Flow Cytometry\nAnalysis", shape=analysis]; end [label="Quantify % CD63+\nBasophils", shape=input_output];

// Edges start -> stimulate -> stain -> lyse -> flow -> end; }

Caption: Workflow for the ex vivo whole blood basophil activation assay.Ex Vivo Whole Blood B-cell Activation Assay (CD69 Upregulation)

This assay assesses the impact of this compound on the activation of naive B-cells in whole blood.[1]

Methodology:

-

Blood Collection: Whole blood is collected from subjects at various time points pre- and post-drug administration.[1]

-

Stimulation: Whole blood aliquots are stimulated with an anti-IgD antibody to trigger B-cell receptor-mediated activation. Unstimulated samples are used as a control.[8]

-

Staining: Samples are stained with fluorescently labeled antibodies against CD69 (an early activation marker), and B-cell markers such as CD19 and CD27 to identify the naive B-cell population.[8]

-

Lysis and Fixation: Red blood cells are lysed, and the remaining cells are fixed.[8]

-

Flow Cytometry: The samples are analyzed using a flow cytometer to determine the percentage of CD69-positive naive B-cells.[8]

-

Data Analysis: The inhibition of B-cell activation by this compound is quantified by comparing the percentage of activated B-cells in post-dose samples to baseline levels.[1]

// Node styles step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_output [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Whole Blood\nSample", shape=input_output]; stimulate [label="Stimulate with\nanti-IgD", shape=step]; stain [label="Stain with anti-CD69\n& B-cell markers", shape=step]; lyse [label="Lyse RBCs\n& Fix", shape=step]; flow [label="Flow Cytometry\nAnalysis", shape=analysis]; end [label="Quantify % CD69+\nNaive B-cells", shape=input_output];

// Edges start -> stimulate -> stain -> lyse -> flow -> end; }

Caption: Workflow for the ex vivo whole blood B-cell activation assay.In Vitro BTK Kinase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory activity of this compound on the BTK enzyme.

Methodology:

-

Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.[9]

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The BTK enzyme, substrate, and this compound (or vehicle control) are incubated together. The reaction is initiated by the addition of ATP.[9]

-

Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.[9]

-

Data Analysis: The enzyme activity at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

// Node styles reagent [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; compound [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes btk [label="Recombinant\nBTK Enzyme", shape=reagent]; substrate [label="Substrate", shape=reagent]; atp [label="ATP", shape=reagent]; this compound [label="this compound\n(serial dilutions)", shape=compound]; incubate [label="Incubate BTK, Substrate,\n& this compound", shape=step]; add_atp [label="Initiate reaction\nwith ATP", shape=step]; detect [label="Detect Product\n(e.g., ADP)", shape=step]; analyze [label="Calculate % Inhibition\n& IC50", shape=analysis];

// Edges btk -> incubate; substrate -> incubate; this compound -> incubate; incubate -> add_atp -> detect -> analyze; atp -> add_atp; }

Caption: General workflow for an in vitro BTK kinase inhibition assay.Conclusion

This compound is a potent and selective non-covalent inhibitor of BTK with demonstrated pharmacodynamic activity both in vitro and in a clinical setting.[1][4] It effectively suppresses key downstream signaling pathways involved in B-cell and basophil activation, providing a strong rationale for its development in the treatment of inflammatory and autoimmune disorders.[2] The data and methodologies presented in this guide offer a comprehensive overview of the pharmacodynamics of this compound for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 3. researchgate.net [researchgate.net]

- 4. hvivo.com [hvivo.com]

- 5. researchgate.net [researchgate.net]

- 6. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 7. Whole blood Basophil Activation Test (BAT) [sanquin.org]

- 8. Whole blood B cell activation [sanquin.org]

- 9. promega.com [promega.com]

An In-depth Technical Guide on the Core Effects of Sofnobrutinib on Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sofnobrutinib (formerly AS-0871) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of various inflammatory and autoimmune disorders. BTK is a critical signaling molecule in both B-cells and myeloid cells, playing a pivotal role in the pathways that lead to the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on cytokine production, and the experimental methodologies used to evaluate its efficacy. Preclinical and clinical data indicate that this compound effectively modulates immune responses by inhibiting BTK-dependent signaling, leading to a reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).

Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in hematopoietic cells, including B-lymphocytes, mast cells, basophils, and macrophages.[1] BTK is a crucial component of multiple signaling pathways, most notably the B-cell receptor (BCR) and Fc receptor (FcR) signaling cascades.[1][2] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are often characterized by excessive production of autoantibodies and pro-inflammatory cytokines.[1]

This compound is a small molecule inhibitor designed to bind to BTK non-covalently, offering a highly selective inhibition profile.[1] This selectivity is anticipated to minimize off-target effects, a common concern with other kinase inhibitors.

Mechanism of Action: How this compound Modulates Cytokine Production

This compound exerts its immunomodulatory effects by inhibiting BTK, thereby disrupting the downstream signaling events that lead to the transcription and release of pro-inflammatory cytokines.

Inhibition of B-Cell Receptor (BCR) Signaling

In B-cells, antigen binding to the BCR initiates a signaling cascade that is heavily dependent on BTK. Upon activation, BTK phosphorylates downstream substrates, ultimately leading to the activation of transcription factors such as NF-κB. These transcription factors then drive the expression of genes involved in B-cell proliferation, differentiation, and the production of cytokines. By inhibiting BTK, this compound effectively dampens this entire cascade, reducing B-cell activation and subsequent cytokine release.

Inhibition of Fc Receptor (FcR) Signaling in Myeloid Cells

BTK is also a key mediator of signaling downstream of Fc receptors in myeloid cells like macrophages and mast cells.[1][2] The binding of immune complexes to Fcγ receptors (FcγR) on macrophages, for instance, triggers a BTK-dependent signaling pathway that results in the production of significant amounts of pro-inflammatory cytokines, including IL-6 and TNF-α.[1] Similarly, in mast cells and basophils, the cross-linking of IgE bound to Fcε receptors (FcεRI) initiates a BTK-dependent degranulation and cytokine release. This compound's inhibition of BTK in these cell types is a key mechanism for its anti-inflammatory effects.

Data on Cytokine Production Inhibition

While specific IC50 values for cytokine inhibition by this compound are not yet publicly available, preclinical and clinical studies have demonstrated its potent immunomodulatory effects.

In Vitro Studies

In in vitro experiments using human blood, this compound has been shown to strongly suppress the production of several key pro-inflammatory cytokines, including TNF-α, IL-17, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1).[3] This provides direct evidence of this compound's ability to modulate cytokine release.

Preclinical Models

This compound has demonstrated significant efficacy in a mouse model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.[1][4] The pathogenesis of CIA is known to be heavily driven by pro-inflammatory cytokines such as TNF-α and IL-6.[5] The positive outcomes in this model further support the cytokine-modulating effects of this compound.

Clinical Pharmacodynamics (Surrogate Markers)

A Phase 1 clinical trial in healthy volunteers provided quantitative data on the pharmacodynamic effects of this compound, using basophil and B-cell activation as surrogate markers for its activity. These results indirectly support its potential to inhibit cytokine production, as these activation events are upstream of cytokine release.

| Parameter | Study Part | IC50 (ng/mL) |

| Basophil Activation | Single Ascending Dose (SAD) | 54.06[4][6] |

| Multiple Ascending Dose (MAD) | 57.01[4][6] | |

| B-cell Activation | Single Ascending Dose (SAD) | 187.21[4][6] |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound for basophil and B-cell activation.

| Dose | Inhibition of Basophil Activation |

| 50 mg b.i.d. | 50.8%–79.4%[4] |

| 150 mg b.i.d. | 67.6%–93.6%[4] |

| 300 mg b.i.d. | 90.1%–98.0%[4] |

Table 2: Dose-dependent inhibition of basophil activation in the Multiple Ascending Dose (MAD) part of the Phase 1 study.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on cytokine production.

In Vitro Whole Blood Cytokine Release Assay

This assay is designed to measure the direct effect of this compound on cytokine release in a physiologically relevant matrix.

Objective: To quantify the inhibition of cytokine (TNF-α, IL-6, IL-17) production by this compound in human whole blood following stimulation.

Materials:

-

Freshly drawn human whole blood from healthy donors in heparinized tubes.

-

This compound stock solution (in DMSO).

-

Stimulants: Lipopolysaccharide (LPS) for TNF-α and IL-6; Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies for IL-17.

-

RPMI 1640 culture medium.

-

96-well cell culture plates.

-

Cytokine detection kits (e.g., ELISA or multiplex bead-based assay).

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.

-

In a 96-well plate, add the this compound dilutions.

-

Add freshly collected whole blood to each well.

-

Add the appropriate stimulant to the wells. Include unstimulated (negative control) and stimulated (positive control, no drug) wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant for cytokine analysis.

-

Quantify the concentration of TNF-α, IL-6, and IL-17 in the plasma samples using a validated immunoassay.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is used to assess the efficacy of this compound in a disease state that mimics human rheumatoid arthritis.

Objective: To evaluate the effect of this compound on disease severity and cytokine levels in a mouse model of CIA.

Materials:

-

DBA/1 mice.

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

This compound formulation for oral administration.

-

Calipers for paw thickness measurement.

-

ELISA kits for mouse TNF-α and IL-6.

Procedure:

-

Immunization: Anesthetize mice and immunize with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

-

Booster: On day 21, provide a booster immunization with an emulsion of bovine type II collagen and IFA.

-

Disease Monitoring: Monitor mice daily for signs of arthritis, including paw swelling and redness. Measure paw thickness regularly using calipers.

-

Treatment: Once arthritis is established, randomize mice into vehicle control and this compound treatment groups. Administer this compound or vehicle orally once or twice daily.

-

Endpoint Analysis: At the end of the study, collect blood via cardiac puncture to obtain serum for cytokine analysis. Euthanize mice and collect paws for histological analysis.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the serum using ELISA.

-

Histology: Process the paws for histology and score for inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

This compound is a promising, highly selective, non-covalent BTK inhibitor with a clear mechanism of action that leads to the suppression of pro-inflammatory cytokine production. By targeting BTK in both B-cells and myeloid cells, this compound can effectively modulate the immune response in a variety of inflammatory and autoimmune conditions. The available data, from in vitro studies to preclinical models and clinical pharmacodynamics, consistently support its potential as a novel therapeutic agent. Further clinical studies will be crucial to fully elucidate its efficacy and safety profile in patient populations.

References

- 1. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 2. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ircms.irstreet.com [ircms.irstreet.com]

- 4. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Sofnobrutinib: A Technical Guide to its Therapeutic Potential in Immune-Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this small molecule is designed to preferentially bind to the unactivated form of the BTK protein.[2][3] Its high selectivity suggests a potential for minimal off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and autoimmune diseases.[2][3] Preclinical and Phase 1 clinical data indicate that this compound holds promise as a therapeutic agent for a range of immune-mediated disorders.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.

Mechanism of Action

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.[3] It is a crucial signaling enzyme expressed in various hematopoietic cells, including B lymphocytes and myeloid cells such as mast cells, basophils, macrophages, and neutrophils.[3] BTK plays a pivotal role in multiple signaling pathways that govern immune cell development, activation, and function.

Key Signaling Pathways Modulated by this compound

-

B-Cell Antigen Receptor (BCR) Signaling: BTK is indispensable for BCR signaling, which is essential for B-cell development, differentiation, and activation.[3][4] Dysregulated BCR signaling can lead to the production of autoantibodies, a hallmark of many autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[3][4]

-

Fcε Receptor (FcεR) Signaling: In mast cells and basophils, BTK is a critical component of the downstream signaling cascade of the high-affinity IgE receptor, FcεRI.[2][3] Activation of this pathway triggers the release of pro-inflammatory mediators, including histamine (B1213489) and leukotrienes, which are central to the pathophysiology of allergic diseases.[3]

-

Fcγ Receptor (FcγR) Signaling: In myeloid cells, BTK mediates signaling from Fcγ receptors, which are activated by immune complexes.[3] This signaling pathway drives the production of inflammatory cytokines such as TNF-α and IL-6, contributing to the inflammatory processes in autoimmune conditions like rheumatoid arthritis.[3][5]

By non-covalently inhibiting BTK, this compound effectively blocks these critical signaling cascades, thereby suppressing the activation of key immune cells and the subsequent inflammatory responses.

Preclinical Data

This compound has demonstrated high selectivity and potent inhibitory activity in a variety of preclinical models.

In Vitro Activity

This compound is a potent inhibitor of BTK, with a notable preference for the unactivated state of the enzyme.[6] This selectivity may contribute to a favorable safety profile by minimizing off-target kinase inhibition.

| Target | IC50 | Reference |

| Unactivated BTK | 0.39 nM | [6] |

| Activated BTK | 4.2 nM | [6] |

| hERG | 24 µM | [6] |

In Vivo Efficacy Models

-

Collagen-Induced Arthritis (CIA): In mouse models of CIA, a well-established model for rheumatoid arthritis, oral administration of this compound resulted in significant efficacy, demonstrating its anti-inflammatory properties.[3][5]

-

Passive Cutaneous Anaphylaxis (PCA): this compound exhibited strong inhibition of inflammatory reactions in PCA models in mice and rats, which are indicative of its potential to treat IgE-mediated allergic conditions.[2][3][5]

Clinical Development: Phase 1 Studies

A first-in-human, double-blind, placebo-controlled, randomized Phase 1 study was conducted in healthy adult volunteers in the Netherlands to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1][3][5] The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][7]

Study Design

Safety and Tolerability

Across the entire study, this compound was found to be safe and well-tolerated.[1][8]

-

All adverse events (AEs) reported were of mild or moderate severity.[1][8]

-

No dose-proportional trend in the frequency or severity of AEs was observed.[1]

-

Importantly, no serious treatment-emergent AEs, bleeding-related AEs, or cardiac arrhythmias were reported.[1][8]

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was favorable.[3]

| PK Parameter | SAD Study (up to 900 mg) | MAD Study (50, 150, 300 mg BID) | Reference |

| Absorption (Tmax) | Median: 2.50 - 4.00 hours | Not specified | [1][8] |

| Elimination Half-life (t1/2) | Mean: 3.7 - 9.0 hours | Not specified | [1][8] |

| Accumulation | Not applicable | Low (Mean accumulation ratios ≤1.54) | [1][8] |

| Steady State | Not applicable | Reached on or before Day 7 | [1][8] |

| Dose Proportionality | Approximately dose-dependent systemic exposure | Approximately dose proportional | [1][5][9] |

Pharmacodynamics (PD)

This compound demonstrated robust, dose-dependent target engagement and biological activity in ex vivo whole blood assays.[1][3]

| PD Marker | Dose | Inhibition | Reference |

| Basophil Activation (CD63) | 50 mg BID | 50.8% - 79.4% | [1][9] |

| 150 mg BID | 67.6% - 93.6% (≥90% on Day 14) | [1][3][5][9] | |

| 300 mg BID | 90.1% - 98.0% (≥90% on Day 14) | [1][3][5][9] | |

| B-Cell Activation (CD69) | ≥100 mg (SAD) | Strong inhibition | [3] |

A pharmacokinetic-pharmacodynamic analysis was conducted to determine the half-maximal inhibitory concentration (IC50).

| PD Marker | Study Part | IC50 (ng/mL) | Reference |

| Basophil Activation | SAD | 54.06 | [1][8][9] |

| MAD | 57.01 | [1][8][9] | |

| B-Cell Activation | Combined | 187.21 | [1][8][9] |

Potential Therapeutic Applications

The mechanism of action and the data from preclinical and Phase 1 studies support the investigation of this compound in a range of inflammatory and autoimmune diseases.

-

Rheumatoid Arthritis (RA): RA is a systemic autoimmune disease characterized by chronic inflammation of the joints.[10] The demonstrated efficacy of this compound in CIA models, combined with its ability to inhibit both BCR and FcγR signaling pathways that drive autoantibody and pro-inflammatory cytokine production, makes it a strong candidate for RA treatment.[3][4]

-

Allergic Diseases (e.g., Chronic Spontaneous Urticaria - CSU): CSU is a skin condition driven by the activation of mast cells and basophils.[11] this compound's potent inhibition of FcεR signaling and subsequent basophil activation, as shown in Phase 1 studies, suggests it could be an effective therapy for CSU and other allergic disorders.[3][7][11]

-

Immune Thrombocytopenia (ITP): ITP is an autoimmune disorder where autoantibodies lead to the destruction of platelets by macrophages, and BTK plays a role in both B-cell antibody production and macrophage-mediated phagocytosis.[12][13][14] Other BTK inhibitors have shown promise in treating ITP, suggesting a class effect and a strong rationale for investigating this compound in this indication.[12][15][16]

-

Systemic Lupus Erythematosus (SLE): As a disease characterized by the production of a wide array of autoantibodies by B-cells, SLE is another logical target for a BTK inhibitor like this compound that can modulate B-cell activation.[3][4]

Key Experimental Protocols

Ex Vivo Whole Blood Assay for Basophil and B-Cell Activation

This assay was used to assess the pharmacodynamic activity of this compound in the Phase 1 study.[1][7]

Objective: To measure the inhibitory effect of this compound on the activation of basophils and B-cells in whole blood samples from study participants.

Methodology:

-

Blood Collection: Whole blood samples are collected in heparinized tubes from subjects at various time points before and after this compound administration.

-

Stimulation:

-

For Basophil Activation: Aliquots of whole blood are stimulated with anti-IgE antibody to cross-link the FcεRI and induce degranulation.

-

For B-Cell Activation: Aliquots of whole blood are stimulated with anti-IgD antibody to cross-link the BCR.

-

-

Staining: Following stimulation, the cells are stained with fluorescently labeled monoclonal antibodies specific for cell surface markers.

-

Basophil Marker: CD63, a protein that translocates to the cell surface upon degranulation, is used as the activation marker.

-

B-Cell Marker: CD69, an early activation marker, is used for B-cells.

-

-

Flow Cytometry: The samples are analyzed using a flow cytometer to quantify the percentage of activated cells (CD63-positive basophils or CD69-positive B-cells).

-

Data Analysis: The percentage of inhibition is calculated by comparing the level of activation in post-dose samples to the pre-dose baseline.[8]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Objective: To characterize the relationship between this compound plasma concentration and its inhibitory effect on basophil and B-cell activation, and to calculate the IC50.[8]

Methodology:

-

Data Collection: Individual subject plasma concentration (PK) data and the corresponding percentage inhibition of cell activation (PD) data are collected at multiple time points.

-

Model Fitting: The relationship between plasma concentration (C) and the percentage of inhibition is described using a sigmoidal Emax model (inhibitory Hill equation).[7]

-

The equation used is: Inhibition = Bottom + (Top - Bottom) / (1 + 10^((log10(IC50) - log10(C)) * HillSlope))

-

-

Parameter Estimation: Statistical software (e.g., R, Phoenix™ WinNonlin®) is used to fit the model to the data and estimate the key PD parameters, including the IC50 (the concentration at which 50% of the maximal inhibition is achieved).[7][8]

Conclusion and Future Directions

This compound is a highly selective, non-covalent BTK inhibitor with a promising pharmacological profile for the treatment of immune-mediated diseases. The successful completion of Phase 1 studies demonstrated that this compound is safe and well-tolerated in healthy volunteers, with a favorable PK profile and robust PD effects, achieving high levels of BTK target engagement at clinically relevant doses.[3][5] These positive results strongly support its advancement into Phase 2 clinical development to investigate its efficacy in patient populations with conditions such as rheumatoid arthritis and chronic spontaneous urticaria.[3][11] The high selectivity and non-covalent mode of inhibition may offer a differentiated safety and efficacy profile compared to other BTK inhibitors, positioning this compound as a potentially valuable new therapeutic option for patients with unmet medical needs.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|BTK Inhibitor|For Research [benchchem.com]

- 3. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 4. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 5. ircms.irstreet.com [ircms.irstreet.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]

- 11. carnabio.com [carnabio.com]

- 12. hcplive.com [hcplive.com]

- 13. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Zanubrutinib in Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Case Series and Literature Review on Zanubrutinib Therapy for the Treatment of Relapsed/Refractory Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmlive.com [pmlive.com]

- 16. xtalks.com [xtalks.com]

A Deep Dive into the Molecular Binding of Sofnobrutinib to Bruton's Tyrosine Kinase (BTK)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B-cells and other hematopoietic lineages.[1][2] Its unique binding characteristics, particularly its preference for the unactivated conformation of BTK, distinguish it from other BTK inhibitors and underscore its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of the molecular binding characteristics of this compound to BTK, detailing its binding affinity, selectivity, and the experimental methodologies used for its characterization.

Molecular Binding Characteristics

This compound distinguishes itself as a non-covalent inhibitor, reversibly binding to BTK through interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. This contrasts with covalent inhibitors that form a permanent bond with a cysteine residue (C481) in the BTK active site. A key feature of this compound is its preferential binding to the unactivated form of the BTK protein.[1]

Binding Affinity and Potency

This compound demonstrates potent inhibition of BTK in both biochemical and cellular assays. Notably, its inhibitory activity is significantly higher against the unactivated form of BTK, highlighting its unique mechanism of action.

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Assay | Unactivated BTK | IC50 | 0.39 nM | [2] |

| Biochemical Assay | Activated BTK | IC50 | 4.2 nM | [2] |

| Cellular Assay (ex vivo) | Basophil Activation (CD63 upregulation) | IC50 | 54.06 ng/mL (SAD), 57.01 ng/mL (MAD) | [3][4] |

| Cellular Assay (ex vivo) | B-cell Activation (CD69 upregulation) | IC50 | 187.21 ng/mL (SAD) | [3][4] |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Kinase Selectivity Profile

This compound is characterized as an extremely selective inhibitor, which is anticipated to minimize off-target side effects.[1] While a comprehensive public kinome scan is not available, its high selectivity is a cornerstone of its development. For context, a key off-target for some other BTK inhibitors is the hERG channel; this compound exhibits a significantly lower potency against hERG with an IC50 of 24 μM, indicating a wide therapeutic window in this regard.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding of this compound to BTK.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to identify compounds that preferentially bind to the inactive conformation of BTK.

Principle: A fluorescent probe is designed to bind specifically to the inactive form of BTK. When a test compound, such as this compound, competes with the probe for binding to BTK, a decrease in the FRET signal is observed, allowing for the quantification of the inhibitor's binding affinity.

General Protocol:

-

Reagents: Biotinylated unactivated BTK protein, a fluorescently labeled probe specific for the inactive conformation, a lanthanide-labeled streptavidin (donor fluorophore), and the test compound (this compound).

-

Procedure: a. Biotinylated unactivated BTK is incubated with the test compound at various concentrations. b. The fluorescently labeled probe is added to the mixture. c. Lanthanide-labeled streptavidin is added, which binds to the biotinylated BTK. d. The reaction is incubated to allow for binding equilibrium to be reached. e. The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which can then be converted to a Ki or Kd value.

Ex Vivo Basophil Activation Assay (CD63 Upregulation)

This whole blood assay measures the ability of this compound to inhibit the activation of basophils, a key cell type in allergic responses.

Principle: Activation of basophils, for example by cross-linking of the high-affinity IgE receptor (FcεRI), leads to the degranulation and upregulation of the surface marker CD63. Flow cytometry is used to quantify the percentage of CD63-positive basophils in the presence and absence of the inhibitor.

General Protocol:

-

Sample: Freshly drawn whole blood from healthy volunteers.

-

Procedure: a. Whole blood samples are pre-incubated with varying concentrations of this compound or a vehicle control. b. Basophils are stimulated with an anti-IgE antibody to induce activation. c. The cells are stained with fluorescently labeled antibodies against a basophil-specific marker (e.g., CCR3 or CD203c) and CD63. d. Red blood cells are lysed. e. The percentage of CD63-positive basophils is determined by flow cytometry.

-

Data Analysis: The inhibition of CD63 upregulation by this compound is used to determine its IC50 value in a cellular context.

Ex Vivo B-Cell Activation Assay (CD69 Upregulation)

This assay assesses the inhibitory effect of this compound on B-cell activation, a central process in many autoimmune diseases.

Principle: Cross-linking of the B-cell receptor (BCR) with anti-IgD antibodies mimics antigen-induced activation, leading to the upregulation of the early activation marker CD69. The ability of this compound to block this upregulation is measured by flow cytometry.

General Protocol:

-

Sample: Freshly drawn whole blood from healthy volunteers.

-

Procedure: a. Whole blood samples are pre-incubated with different concentrations of this compound or a vehicle control. b. B-cells are stimulated with an anti-IgD antibody. c. The cells are stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69. d. Red blood cells are lysed. e. The percentage of CD69-positive B-cells is quantified using flow cytometry.

-

Data Analysis: The IC50 value for the inhibition of B-cell activation is calculated based on the reduction in CD69 expression.

Signaling Pathway Context

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in B-cell proliferation, differentiation, and antibody production. This compound, by binding to BTK, inhibits this cascade.

Conclusion

This compound presents a distinct profile among BTK inhibitors due to its non-covalent binding mechanism and preferential inhibition of the unactivated state of the kinase. Its high potency and selectivity, demonstrated through a variety of biochemical and cellular assays, support its ongoing development for the treatment of inflammatory and autoimmune disorders. The detailed experimental methodologies provided in this guide offer a framework for the continued investigation and understanding of this promising therapeutic agent.

References

- 1. INVESTIGATIONAL BTK INHIBITOR this compound (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel non‐covalent BTK inhibitor, in healthy subjects: First‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Sofnobrutinib on Mast Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction